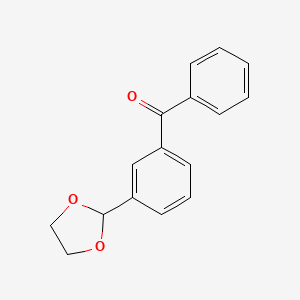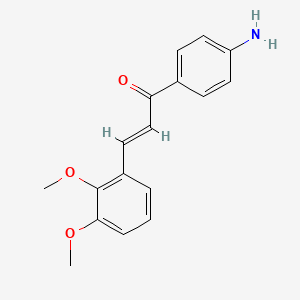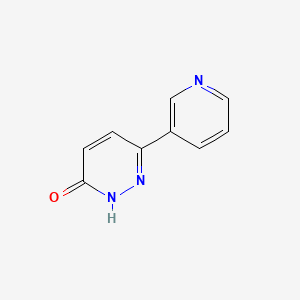
3-(1,3-二氧戊环-2-基)苯甲酮
描述
“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .
Synthesis Analysis
The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .科学研究应用
Stereoselective Synthesis
3-(1,3-Dioxolan-2-YL)benzophenone: plays a crucial role in the stereoselective formation of substituted 1,3-dioxolanes. This process involves a three-component assembly during the oxidation of alkenes with hypervalent iodine (III), leading to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate is then trapped with silyl enol ether to complete the formation of the dioxolane product, which is significant for creating compounds with specific stereochemistry.
Liquid Crystal Synthesis
The compound is used in the synthesis of azoxybenzenes, which are widely utilized as liquid crystals . These materials have applications in displays and other devices that require controlled light modulation. The process involves the reduction of nitro compounds using glucose as an eco-friendly reductant, showcasing the compound’s role in environmentally conscious chemical synthesis.
Biological Activity
Azoxybenzenes, synthesized using 3-(1,3-Dioxolan-2-YL)benzophenone , exhibit various biological activities . They can function as insecticidal agents, plant growth stimulators, and have potential uses in pharmaceuticals due to their bioactive properties.
Coordination Polymer Construction
The compound serves as a building block in the preparation of coordination polymers . These polymers have diverse applications, including catalysis, gas storage, and separation technologies, highlighting the compound’s versatility in materials science.
PVC Stabilization
In the field of polymer chemistry, 3-(1,3-Dioxolan-2-YL)benzophenone -derived azoxybenzenes are used as stabilizers for polyvinyl chloride (PVC) . This application is crucial for enhancing the thermal stability and longevity of PVC products.
Fluorescent Probing
The compound is applied in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione . This application is particularly important in biochemical research and diagnostics, where accurate detection and quantification of biomolecules are essential.
Inhibitor Synthesis
It is also used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a role in various cellular processes, and its inhibition can be significant in the study of neurological disorders and the development of therapeutic agents.
Antitumor Agent Development
Lastly, 3-(1,3-Dioxolan-2-YL)benzophenone is involved in the synthesis of antitumor agents . It contributes to the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization, which is a promising approach in the design of new anticancer drugs.
属性
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRGYBCSLSUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441141 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)benzophenone | |
CAS RN |
85366-46-7 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)





![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)




![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
